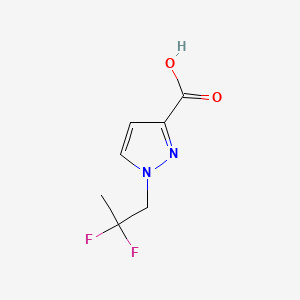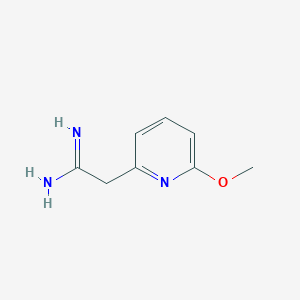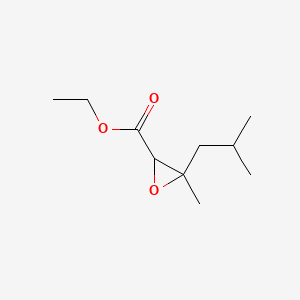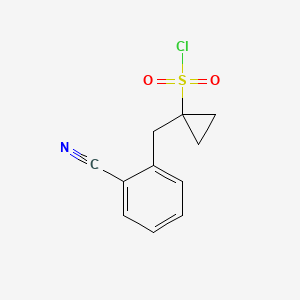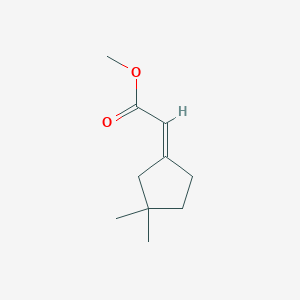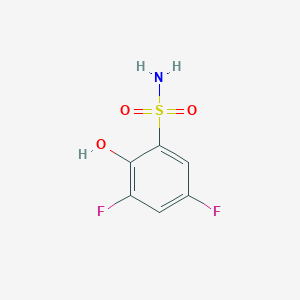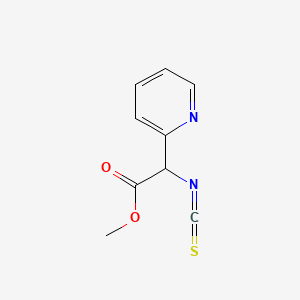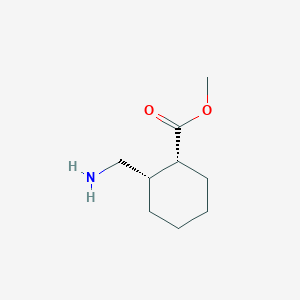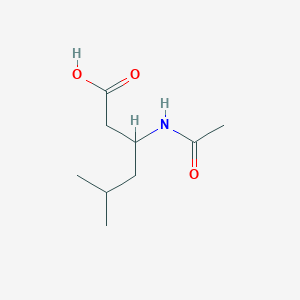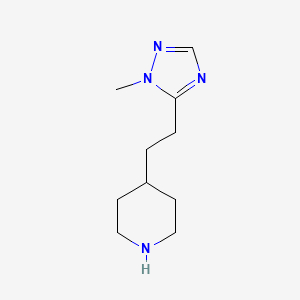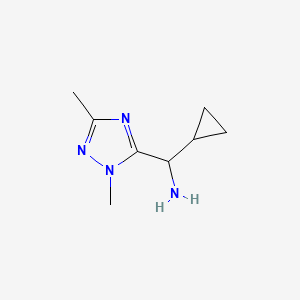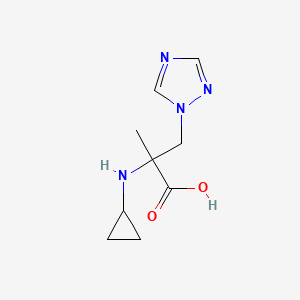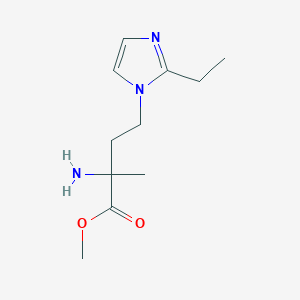
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate is a synthetic organic compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the reaction of glyoxal and ammonia, followed by cyclization with formaldehyde.
Alkylation: The imidazole ring is then alkylated with ethyl bromide to introduce the ethyl group at the 2-position.
Amino Acid Derivative Formation: The resulting compound is then reacted with methyl 2-bromo-2-methylbutanoate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its imidazole ring.
Industrial Chemistry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylbutanoate: Lacks the ethyl group at the 2-position of the imidazole ring.
Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)-2-methylbutanoate: Has a methyl group instead of an ethyl group at the 2-position of the imidazole ring.
Uniqueness
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate is unique due to the presence of the ethyl group at the 2-position of the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and other scientific research applications.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-amino-4-(2-ethylimidazol-1-yl)-2-methylbutanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-9-13-6-8-14(9)7-5-11(2,12)10(15)16-3/h6,8H,4-5,7,12H2,1-3H3 |
InChI Key |
ZFHNBFFURFXUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CCC(C)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


